molecular formula C20H20BClO2 B1456907 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1315281-10-7

2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1456907
CAS No.: 1315281-10-7
M. Wt: 338.6 g/mol
InChI Key: JYBZGAZKBBARQP-UHFFFAOYSA-N
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Description

2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with tetramethyl groups (4,4,5,5-tetramethyl). The compound contains a phenyl group at the 2-position of the dioxaborolane ring, which is further functionalized with an ethynyl linker connecting to a 4-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry and materials science . Its molecular formula is C₂₀H₁₉BClO₂, with an average molecular mass of 339.63 g/mol (calculated from ).

The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in , where analogous ethynyl-linked boronic esters are prepared using Sonogashira coupling. The 4-chloro substitution enhances electrophilicity, improving reactivity in aryl-aryl bond-forming reactions compared to non-halogenated analogs .

Properties

IUPAC Name

2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BClO2/c1-19(2)20(3,4)24-21(23-19)17-11-7-15(8-12-17)5-6-16-9-13-18(22)14-10-16/h7-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBZGAZKBBARQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726219
Record name 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315281-10-7
Record name 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[2-(4-chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Mechanism of Action

Mode of Action

Compounds of similar structure are often involved in borylation reactions. They can form boronate complexes with their targets, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including borylation and hydroboration. These reactions can affect multiple downstream pathways, leading to changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biological Activity

2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1315281-10-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C20H20BClO2
  • Molecular Weight : 338.6 g/mol
  • IUPAC Name : 2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • SMILES Notation : CC1(C)OB(OC1(C)C)c2ccc(cc2)C#Cc3ccc(Cl)cc3

Biological Activity Overview

The biological activity of the compound primarily revolves around its potential as an anti-cancer agent and its interactions with various biological targets.

Anti-Cancer Properties

Research indicates that derivatives of dioxaborolanes exhibit significant anti-tumor activity. The compound's structure allows it to interact with cancer cell lines effectively:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.
  • Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines such as breast and lung cancer cells.

Study 1: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12ROS generation
HeLa (Cervical)18Inhibition of cell cycle progression

This study highlights the compound's selective cytotoxicity towards cancer cells while sparing normal cells.

Study 2: Mechanistic Insights

Further investigation into the mechanisms revealed:

  • Apoptosis Induction : Flow cytometry analyses showed increased annexin V staining in treated cells, indicating early apoptosis.
  • ROS Production : Measurement of intracellular ROS levels indicated a significant increase in treated cells compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest good absorption characteristics with a favorable distribution profile in tumor tissues.
  • Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity towards non-cancerous cells.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627525-96-6):
    • Features a methoxy group at the 3-position and chlorine at the 4-position on the phenyl ring.
    • The methoxy group increases electron density, reducing reactivity in cross-couplings compared to the target compound .
  • 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096998-40-0):
    • Bulkier isopropoxy substitution introduces steric hindrance, lowering yields in coupling reactions (e.g., 62–76% yields in vs. 80–95% for less hindered analogs in ).

Ethynyl-Linked Derivatives

Compound Name Substituent on Ethynyl Phenyl Molecular Weight (g/mol) Key Applications
2-[4-(4-Methoxyphenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxy 258.12 () Fluorescence probes ()
4,4,5,5-Tetramethyl-2-[4-(trimethylsilylethynyl)phenyl]-1,3,2-dioxaborolane Trimethylsilyl 298.23 () Stabilized intermediates in Sonogashira couplings
Target Compound 4-Chloro 339.63 Antimalarial drug precursors ()

Brominated Analogs

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 195062-61-4):
    • Bromine substitution enhances leaving-group ability, making it superior in Miyaura borylation (e.g., 80% yield in vs. 50–60% for chlorinated analogs).

Cross-Coupling Efficiency

  • The target compound’s 4-chloro group increases electrophilicity, enabling efficient couplings with aryl halides (e.g., 85–95% yields in ).
  • Methoxy-substituted analogs () exhibit reduced reactivity due to electron-donating effects, requiring harsher conditions (e.g., 100°C vs. 60°C for chloro derivatives).

Preparation Methods

Synthesis of the Boronic Ester Precursor

The boronic ester portion, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, is commonly prepared from boronic acids or via lithiation-borylation sequences.

A representative procedure for preparing boronic esters (from related literature) involves:

Step Reagents & Conditions Description Yield/Notes
A n-Butyllithium, THF, –100 °C, then trimethyl borate Lithiation of aryl halide or ethynyl precursor followed by quenching with borate ester Quantitative lithiation, 78% purity crude boronic acid obtained
B Pinacol, MgSO4, CH2Cl2, room temperature, 16 h Formation of pinacol boronic ester by esterification of boronic acid with pinacol ~89% isolated yield after distillation
C Purification by vacuum distillation Removal of solvents and impurities to isolate pure boronic ester Pure liquid or low melting solid

This sequence is a standard approach for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, providing a stable boronic ester intermediate for further coupling.

Formation of the Ethynyl Linkage

The key ethynyl linkage between the two phenyl rings is generally formed by Sonogashira coupling or related palladium-catalyzed cross-coupling methods:

  • Sonogashira Coupling : A palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide co-catalyst, and a base (e.g., triethylamine) facilitate coupling of an aryl halide with a terminal alkyne.
  • In this context, the 4-chlorophenylacetylene or its protected derivative is coupled with a boronic ester-substituted aryl halide.

Specific Preparation of 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

While direct literature on this exact compound is limited, the preparation can be inferred from related compounds and general synthetic principles:

Step Reaction Reagents & Conditions Notes
1 Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetylene Starting from 4-bromo- or 4-iodophenylboronic ester, Sonogashira coupling with terminal alkyne Provides boronic ester-substituted phenylacetylene intermediate
2 Sonogashira coupling with 4-chlorophenylacetylene or 4-chlorophenyl halide Pd-catalyzed cross-coupling with 4-chlorophenylacetylene or halide Forms the biphenyl ethynyl linkage with chlorophenyl substituent
3 Purification and characterization Column chromatography, recrystallization, NMR, MS Ensures purity and structural confirmation

Research Findings and Analytical Data

  • The boronic ester intermediates are typically stable and can be isolated as colorless liquids or low-melting solids.
  • The ethynyl coupling reactions proceed with high regioselectivity and yield when using optimized palladium catalysts and reaction conditions.
  • Characterization by NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy confirms the successful formation of the boronic ester and ethynyl linkages.
  • The presence of the 4-chlorophenyl group is confirmed by characteristic aromatic proton shifts and chlorine isotopic patterns in MS.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield/Notes
1 Boronic acid from lithiation and borylation n-BuLi, B(OMe)3, HCl quench, pinacol, MgSO4 78% purity crude boronic acid
2 Pinacol boronic ester Pinacol, MgSO4, CH2Cl2, room temp, 16 h 89% isolated yield after distillation
3 Formation of phenylacetylene boronic ester Sonogashira coupling of aryl halide + terminal alkyne High yield with Pd catalyst
4 Coupling with 4-chlorophenylacetylene Pd catalyst, CuI, base, inert atmosphere Efficient formation of target compound

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

A: A validated protocol involves a multi-step synthesis:

Coupling Reaction : Use a Sonogashira coupling between 4-bromophenylacetylene and 4-chlorophenylboronic acid pinacol ester under inert atmosphere (N₂/Ar) with Pd(PPh₃)₄/CuI catalysis in THF at 60–80°C for 12–24 hours.

Boronate Formation : React the intermediate with pinacolborane in the presence of a base (e.g., potassium acetate) in 1,4-dioxane at 90°C for 24 hours, achieving a yield of ~43% after purification via column chromatography .
Key Considerations : Monitor reaction progress via TLC or HPLC-MS. Optimize catalyst loading (0.5–2 mol% Pd) to minimize side products like homocoupling.

Structural Characterization

Q. Q: How can the molecular structure of this compound be confirmed experimentally?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Grow crystals via slow evaporation in a dichloromethane/hexane mixture.
  • Data Collection : At 89 K, resolve bond lengths (e.g., B–O: ~1.37 Å, C≡C: ~1.21 Å) and angles.
  • Validation : Compare experimental data with DFT-optimized structures. A reported R factor of 0.031 confirms high accuracy .
    Alternative Methods : Use ¹¹B NMR to verify the boronate moiety (δ ≈ 30 ppm) and FT-IR for ethynyl C≡C stretches (~2100 cm⁻¹).

Stability and Storage

Q. Q: What are the critical stability parameters for long-term storage?

A: This compound is moisture- and oxygen-sensitive. Key guidelines:

  • Storage : In amber glass vials under inert gas (Ar) at –20°C.
  • Decomposition Risks : Hydrolysis of the boronate ester occurs rapidly in aqueous media (t½ < 1 hour at pH 7). Avoid exposure to acids/bases .
    Monitoring : Periodic ¹H NMR analysis (e.g., check for disappearance of B–O peaks at δ 1.3 ppm).

Applications in Cross-Coupling Reactions

Q. Q: How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

A: It acts as a boronate donor in Pd-catalyzed couplings. Key findings:

  • Reactivity : High efficiency with electron-deficient aryl halides (e.g., 4-nitrobromobenzene: >90% yield).
  • Limitations : Steric hindrance from the tetramethyl dioxaborolane group reduces reactivity with ortho-substituted partners.
  • Protocol : Use Pd(OAc)₂ (1 mol%), SPhos ligand (2 mol%), and Cs₂CO₃ in THF/H₂O (3:1) at 80°C .

Safety and Handling

Q. Q: What safety measures are essential when handling this compound?

A: Adhere to GHS hazard codes:

  • Health Risks : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Mechanistic Studies

Q. Q: How can computational methods elucidate its reactivity in catalytic cycles?

A: Density Functional Theory (DFT) studies reveal:

  • Transmetalation Barrier : The boronate’s steric bulk increases the activation energy (ΔG‡ ≈ 25 kcal/mol) compared to phenylboronic acid.
  • Electronic Effects : The 4-chlorophenyl group withdraws electron density, accelerating oxidative addition with Pd⁰ .
    Validation : Compare computed IR spectra with experimental data to confirm transition states.

Contradictory Data in Literature

Q. Q: How to resolve discrepancies in reported catalytic efficiencies?

A: Variations arise from:

Purity : Commercial batches may contain residual Pd (ICP-MS analysis recommended).

Solvent Effects : Polar aprotic solvents (DMF) enhance solubility but may deactivate Pd catalysts.
Resolution : Reproduce reactions under standardized conditions (e.g., anhydrous DMF vs. THF) and report detailed procedural metadata .

Derivatization for Functional Materials

Q. Q: Can this compound be modified for optoelectronic applications?

A: Yes. Examples include:

  • Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling. The ethynyl group enables π-extension, tuning bandgaps (e.g., Eg ≈ 2.1 eV).
  • OLEDs : Blend with iridium complexes for blue-emitting layers (CIE coordinates: x=0.14, y=0.08) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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